4-(Pyridin-4-ylsulfanylmethylsulfanyl)pyridine
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Overview
Description
4-(Pyridin-4-ylsulfanylmethylsulfanyl)pyridine is a heterocyclic compound featuring two pyridine rings connected by a sulfanylmethylsulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylsulfanylmethylsulfanyl)pyridine typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of 4-chloromethylpyridine and sodium sulfide, followed by further reaction with 4-mercaptopyridine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylsulfanylmethylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(Pyridin-4-ylsulfanylmethylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylsulfanylmethylsulfanyl)pyridine involves its interaction with molecular targets through its pyridine rings and sulfanyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom
Uniqueness
4-(Pyridin-4-ylsulfanylmethylsulfanyl)pyridine is unique due to its dual pyridine rings connected by a sulfanylmethylsulfanyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91091-06-4 |
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Molecular Formula |
C11H10N2S2 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-(pyridin-4-ylsulfanylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H10N2S2/c1-5-12-6-2-10(1)14-9-15-11-3-7-13-8-4-11/h1-8H,9H2 |
InChI Key |
VEWYZCLIKFRHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCSC2=CC=NC=C2 |
Origin of Product |
United States |
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